2-Iodopyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by its iodine and cyano functional groups attached to a pyrimidine ring. It is classified under the category of iodinated pyrimidines, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is recognized for its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, primarily involving the iodination of pyrimidine derivatives. It is commercially available from chemical suppliers and can also be produced in laboratory settings through established synthetic routes.
According to the European Union's Classification, Labelling and Packaging (CLP) regulation, 2-Iodopyrimidine-5-carbonitrile is classified as harmful if swallowed, causes serious eye damage, and may cause respiratory irritation. These classifications highlight the need for careful handling in laboratory and industrial environments .
The primary method for synthesizing 2-Iodopyrimidine-5-carbonitrile involves the iodination of 2-chloropyrimidine using sodium iodide. This reaction typically occurs in a solvent such as acetone or acetonitrile under reflux conditions to ensure complete conversion of reactants.
Technical Details:
2-Iodopyrimidine-5-carbonitrile has a molecular formula of . The structure features a pyrimidine ring with an iodine atom at the 2-position and a cyano group at the 5-position.
2-Iodopyrimidine-5-carbonitrile participates in various chemical reactions, including:
Technical Details:
Molecular docking studies have indicated that this compound can effectively interact with specific amino acid residues in target enzymes, leading to inhibition of their activity.
Relevant Data:
2-Iodopyrimidine-5-carbonitrile has significant applications in scientific research and industry:
Pyrimidine-carbonitrile hybrids represent a privileged scaffold in modern medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The pyrimidine ring provides a rigid planar framework that facilitates optimal interactions with biological targets, while the electron-withdrawing carbonitrile (–C≡N) group enhances binding affinity through dipole interactions and hydrogen bonding with enzyme active sites [1]. This dual functionality enables precise modulation of pharmacokinetic properties, including metabolic stability and membrane permeability.
Recent drug discovery campaigns have leveraged this scaffold to develop compounds targeting critical disease pathways. For instance, pyrimidine-5-carbonitrile hybrids incorporating 1,3,4-oxadiazole or coumarin moieties demonstrated potent COX-2 inhibitory activity (IC50 0.041–0.081 μM) with high selectivity indices (139.74–321.95) [1]. Similarly, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives exhibited nanomolar inhibition of PI3Kα (IC50: 31.8 ± 4.1 nM) and PI3Kδ (IC50: 15.4 ± 1.9 nM), showing promising oral bioavailability (46.2%) and microsomal stability in preclinical models [2]. The carbonitrile group also enables structural diversification via nucleophilic substitution or cyclization reactions, facilitating the generation of libraries for structure-activity relationship (SAR) studies.
Table 1: Therapeutic Applications of Pyrimidine-Carbonitrile Hybrids
Therapeutic Area | Lead Compound | Biological Activity | Key Structural Features |
---|---|---|---|
Anti-inflammatory | Compound 10c [1] | COX-2 IC50 0.041 μM; 83% edema inhibition | Oxadiazole-pyrimidine-carbonitrile hybrid |
Oncology | 17p [2] | PI3Kα IC50 31.8 nM; A2780 cell apoptosis | 2,4-Dimorpholino substitution |
Antiviral/Oncology | Compound 13 [4] | SARS-CoV-2 Mpro inhibition; HepG2 IC50 3.061 μM | Indolyl-pyrimidine-carbonitrile |
Kinase Inhibition | Osimertinib simplicands [4] | EGFR/CDK1 targeting | Thiopyrimidine-5-carbonitrile core |
Halogen atoms serve as strategic structural elements in drug design, with iodine offering unique advantages in pyrimidine functionalization. Iodine’s large atomic radius (198 pm) and polarizability facilitate:
Notably, 5-bromo-2-iodopyrimidine serves as a key synthetic intermediate where bromine remains inert during selective C2 coupling, demonstrating orthogonal reactivity for convergent syntheses of complex bioactive molecules [3]. This halogen-selective functionalization enables medicinal chemists to build molecular complexity in a stepwise manner.
Iodopyrimidine chemistry has evolved significantly since the landmark 1996 report of 5-bromo-2-iodopyrimidine as a versatile coupling partner [3]. Early work exploited the differential reactivity of iodine versus bromine in Pd(0)-catalyzed cross-couplings, establishing efficient routes to:
This methodology laid the foundation for contemporary drug discovery applications. The past decade witnessed strategic incorporation of iodopyrimidine intermediates into targeted therapies:
Table 2: Evolution of Key Iodopyrimidine Derivatives
Period | Key Development | Therapeutic Application | Synthetic Advancement |
---|---|---|---|
1996 [3] | 5-Bromo-2-iodopyrimidine synthesis | N/A | Selective Pd-catalyzed couplings at C2 position |
2010–2020 | Osimertinib analogs [4] | EGFR-mutant NSCLC | Iodopyrimidine intermediates enabling indole fusion |
2021–present | PI3K inhibitors [2] | Solid tumors | Morpholino substitution via iodine displacement |
2024 [4] | SARS-CoV-2 Mpro inhibitors | Antiviral therapy | Iodo-carbonitrile pyrimidines as cyclization precursors |
Recent work (2024) demonstrates the scaffold’s continued relevance through structural simplification of osimertinib to indolyl-pyrimidine-5-carbonitrile derivatives. These compounds maintained dual anti-proliferative (HepG2 IC50 3.061 μM) and anti-SARS-CoV-2 activities by leveraging the iodine atom for late-stage functionalization [4]. Computational studies confirmed the conserved binding mode of these derivatives with cyclin-dependent kinase 1 (CDK1), validating the retention of target engagement despite structural simplification. The historical progression illustrates how iodopyrimidine chemistry transitions from synthetic methodology to enabling targeted therapeutic agents.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1